4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid

CAS No.: 1073353-77-1

Cat. No.: VC2816962

Molecular Formula: C17H19BO4

Molecular Weight: 298.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1073353-77-1 |

|---|---|

| Molecular Formula | C17H19BO4 |

| Molecular Weight | 298.1 g/mol |

| IUPAC Name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxylic acid |

| Standard InChI | InChI=1S/C17H19BO4/c1-16(2)17(3,4)22-18(21-16)14-10-9-13(15(19)20)11-7-5-6-8-12(11)14/h5-10H,1-4H3,(H,19,20) |

| Standard InChI Key | NMXHQGWOOPQLBS-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)O |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)O |

Introduction

Chemical Structure and Properties

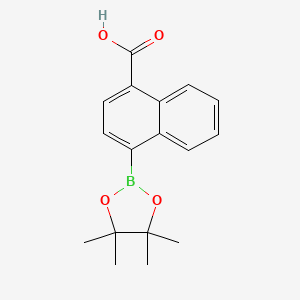

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid (CAS: 1073353-77-1) is characterized by the molecular formula C17H19BO4 and has a molecular weight of 298.15 g/mol . The compound consists of a naphthalene core with a carboxylic acid group at the 1-position and a pinacol boronate ester (the tetramethyl-1,3,2-dioxaborolan-2-yl group) at the 4-position.

The structure combines several important functional elements:

-

A rigid naphthalene backbone providing structural stability

-

A carboxylic acid group offering acidic properties and opportunities for derivatization

-

A boronate ester group that can participate in various coupling reactions, particularly Suzuki-Miyaura couplings

This structural arrangement creates a bifunctional molecule that can be selectively modified at either the carboxylic acid or boronate ester positions, making it valuable for diverse chemical transformations.

Comparative Analysis with Structurally Related Compounds

The following table compares 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid with structurally related compounds:

Synthesis Methods

While the literature on the specific synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid is limited in the provided search results, several potential synthetic routes can be proposed based on general organic chemistry principles and synthesis methods for related compounds.

Palladium-Catalyzed Borylation

One likely synthetic approach involves the palladium-catalyzed borylation of 4-bromo-1-naphthoic acid or a protected derivative. This strategy is supported by synthetic procedures described for related compounds in the available literature. For example, a synthetic route described for boronate esters involves:

"A mixture of 4-bromo-N,N-diphenylaniline (2.00 g, 6.2 mmol), 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane) (1.64 g, 6.5 mmol), KOAc (1.66 g, 16.8 mmol), Pd(dppf)Cl2 (135.50 mg, 0.166 mmol) and dioxane (60.0 mL) were placed into an evacuated round bottom stirred for 16 h at 90 °C under nitrogen."

A similar approach could be applied to 4-bromo-1-naphthoic acid, with potential adjustments to the reaction conditions to accommodate the carboxylic acid functionality.

Oxidation of Aldehyde Precursor

Another potential synthetic route would involve the oxidation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbaldehyde (identified in search result ) to the corresponding carboxylic acid. Standard oxidation methods using reagents such as sodium chlorite, potassium permanganate, or silver oxide could potentially be employed, with careful consideration given to preserving the boronate ester group.

Spectroscopic Characteristics

Based on the structural features of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid and data from related compounds, the following spectroscopic characteristics can be anticipated:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum would likely show:

-

Multiple signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the naphthalene ring protons

-

A singlet around δ 1.3-1.4 ppm for the methyl groups of the pinacol ester (integrating to 12 protons)

-

A broad peak in the δ 10-13 ppm region for the carboxylic acid proton

The 13C NMR spectrum would be expected to display:

-

A signal around δ 170-175 ppm for the carboxylic acid carbonyl carbon

-

Multiple signals in the δ 120-140 ppm region for the aromatic carbons

-

A signal around δ 83-85 ppm for the quaternary carbons of the dioxaborolane ring

-

A signal around δ 24-25 ppm for the methyl carbons

Infrared (IR) Spectroscopy

Key IR absorption bands would likely include:

-

A broad O-H stretching band (3200-2800 cm-1) for the carboxylic acid

-

A strong C=O stretching band (1680-1720 cm-1)

-

C=C stretching bands for the aromatic rings (1450-1600 cm-1)

-

B-O stretching bands (1350-1380 cm-1)

Applications in Organic Synthesis

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid represents a versatile building block with multiple potential applications in organic synthesis and materials science.

Cross-Coupling Reactions

The boronate ester functionality makes this compound particularly valuable for Suzuki-Miyaura cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. This is especially important in:

-

Synthesis of extended aromatic systems

-

Construction of complex natural product analogs

-

Development of pharmaceutical intermediates

-

Formation of functionalized polymeric materials

Material Science Applications

Boronate esters of naphthalene derivatives have significant applications in materials science, particularly in the development of organic electronic materials. The search results indicate that related compounds have been investigated for use in organic light-emitting diodes (OLEDs) . The extended π-system of the naphthalene core combined with the electronic properties of both the carboxylic acid and boronate ester groups makes 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid a potentially valuable component in such applications.

Bifunctional Reactivity

The presence of both a carboxylic acid and a boronate ester creates opportunities for selective functionalization:

-

The carboxylic acid can be converted to esters, amides, or reduced to alcohols

-

The boronate ester can participate in coupling reactions, oxidation to phenols, or conversion to other functional groups

-

Sequential transformations can be performed selectively at either functional group

Structural Analogs and Their Significance

Several structural analogs of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid appear in the search results, providing context for understanding its properties and potential applications.

Naphthalene Derivatives with Different Functional Groups

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine and 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbaldehyde both feature the same naphthalene core with the boronate ester at the 4-position but differ in the functionality at the 1-position (amine and aldehyde, respectively). These compounds form a complementary set with our target compound, potentially allowing for the development of a diverse library of functionalized naphthalenes through selective transformations.

Non-Naphthalene Boronate Esters

The search results also include boronate esters with different core structures, such as:

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid : A benzene analog with similar functional groups

-

1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole : A heterocyclic boronate ester

-

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline : An aniline derivative with the boronate ester at the 3-position

Comparing the properties and reactivity of these compounds with 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid can provide valuable insights into the effects of core structure and substitution patterns on the chemical behavior of boronate esters.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume